3,5-Dimethylpiperidine-1-sulfonyl chloride chemical properties
3,5-Dimethylpiperidine-1-sulfonyl chloride chemical properties
An In-depth Technical Guide to 3,5-Dimethylpiperidine-1-sulfonyl chloride
Introduction: A Versatile Building Block in Modern Chemistry
3,5-Dimethylpiperidine-1-sulfonyl chloride is a specialized chemical reagent that merges two highly significant functional groups in organic and medicinal chemistry: the piperidine scaffold and the sulfonyl chloride group. The piperidine ring, a six-membered nitrogenous heterocycle, is a ubiquitous feature in a vast number of approved pharmaceutical agents, prized for its ability to modulate physicochemical and pharmacokinetic properties.[1] The sulfonyl chloride moiety is a powerful electrophile, serving as a primary precursor for the synthesis of sulfonamides, a class of compounds with a storied history and broad utility in drug discovery.[2][3]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 3,5-Dimethylpiperidine-1-sulfonyl chloride, designed for researchers and scientists in drug development and synthetic chemistry. We will explore the causality behind its reactivity, detail key experimental protocols, and discuss its strategic importance as a molecular building block.
Physicochemical and Structural Properties
The fundamental properties of 3,5-Dimethylpiperidine-1-sulfonyl chloride dictate its handling, reactivity, and applications. The presence of the bulky, aliphatic piperidine ring confers specific solubility characteristics, while the sulfonyl chloride group defines its high reactivity.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3,5-dimethylpiperidine-1-sulfonyl chloride | [4][5][6] |
| CAS Number | 923249-49-4 | [4][5][6][7][8] |
| Molecular Formula | C₇H₁₄ClNO₂S | [4][5][6][7][8] |
| Molecular Weight | 211.71 g/mol | [4][7][8][9] |
| Canonical SMILES | CC1CC(CN(C1)S(=O)(=O)Cl)C | [4] |
| Hazard Information | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. |[8] |
Note: Experimental data such as melting point, boiling point, and specific solubility values are not widely reported in public literature and should be determined empirically.
The structure of 3,5-Dimethylpiperidine-1-sulfonyl chloride features a piperidine ring substituted with two methyl groups at the 3 and 5 positions. These methyl groups introduce stereocenters, meaning the compound can exist as different stereoisomers (e.g., cis and trans). The choice of isomer can significantly influence the three-dimensional shape of the final molecules synthesized from this reagent, which is a critical consideration in drug design where specific molecular geometries are required for biological activity.[10]
Synthesis and Purification
General Synthesis Pathway
The most common method involves the reaction of the corresponding secondary amine, 3,5-dimethylpiperidine, with a sulfonylating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: General workflow for the synthesis of N-sulfonyl chlorides.
Experimental Protocol: Synthesis of an N-Sulfonyl Chloride (General)
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add 3,5-dimethylpiperidine (1.0 eq.) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the solution.
-
Reagent Addition: Slowly add a solution of sulfuryl chloride (1.05 eq.) in DCM dropwise to the cooled amine solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until TLC/LCMS analysis indicates completion.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Causality Insight: The use of a non-nucleophilic base is critical to prevent it from competing with the piperidine nucleophile. The reaction is run at low temperatures to manage its exothermic nature and minimize side reactions. Anhydrous conditions are essential as sulfonyl chlorides readily hydrolyze in the presence of water.
Chemical Reactivity and Key Transformations
The synthetic utility of 3,5-Dimethylpiperidine-1-sulfonyl chloride stems from the high electrophilicity of the sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom highly susceptible to attack by nucleophiles and rendering the chloride a good leaving group.[2][11]
Primary Reaction: Sulfonamide Formation
The reaction with primary or secondary amines to form sulfonamides is the most pivotal transformation of sulfonyl chlorides.[12][13][14] This reaction is a cornerstone of medicinal chemistry, providing access to a vast array of biologically active molecules.[2][3]
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Experimental Protocol: General Sulfonamide Synthesis
-
Setup: In a flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent like pyridine or DCM with a base (e.g., triethylamine, 1.5 eq.).
-
Addition: Slowly add a solution of 3,5-Dimethylpiperidine-1-sulfonyl chloride (1.1 eq.) in the same solvent.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LCMS).
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting sulfonamide by recrystallization or column chromatography.
Other Key Reactions
-
Hydrolysis: Reacts readily with water to form the corresponding 3,5-dimethylpiperidine-1-sulfonic acid.[15] This underscores the importance of handling the compound in anhydrous conditions.
-
Sulfonate Ester Formation: In the presence of an alcohol and a base, it will form a sulfonate ester.[2][15]
-
Reduction: Can be reduced to the corresponding sulfinamide under specific conditions, although this is a less common transformation.[16]
Applications in Drug Discovery and Organic Synthesis
The true value of 3,5-Dimethylpiperidine-1-sulfonyl chloride lies in its application as a strategic tool for synthesizing novel molecular entities with therapeutic potential.
-
Scaffold for Medicinal Chemistry: The sulfonamide linkage is a privileged structural motif in medicinal chemistry, known for its role in antibacterial agents (sulfa drugs), diuretics, and enzyme inhibitors.[3] This reagent provides a direct route to introduce the 3,5-dimethylpiperidine-1-sulfonyl moiety, allowing researchers to explore its impact on a compound's biological activity. The piperidine ring itself can improve properties like solubility, bioavailability, and metabolic stability, while also providing vectors for further functionalization.[1]
-
Building Block for Targeted Inhibitors: The combination of the rigid, stereochemically defined piperidine ring and the sulfonamide's hydrogen bonding capabilities makes this reagent ideal for designing targeted enzyme inhibitors. For example, related sulfonyl-containing structures have been successfully used to develop potent inhibitors of targets like Myeloid cell leukemia 1 (Mcl-1), a key protein in cancer therapy.[17]
-
Protecting Group: The sulfonyl group can be used as a protecting group for amines. While less common than other protecting groups, it is stable to a wide range of conditions and can be removed when needed.
Safety, Handling, and Storage
As a reactive chemical, 3,5-Dimethylpiperidine-1-sulfonyl chloride requires careful handling to ensure safety and maintain its chemical integrity.
-
Hazards: The compound is classified as an irritant and may cause severe skin and eye damage upon contact.[8][18] It is moisture-sensitive and will react with water, releasing corrosive HCl gas. Inhalation may cause respiratory irritation.[19]
-
Handling: Always handle in a well-ventilated fume hood.[18][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18][21] Keep away from moisture, heat, strong acids, and oxidizing agents.[22] Storage under an inert atmosphere is recommended for long-term stability.
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- 17. Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
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